2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol
Description
Properties
IUPAC Name |
(2E)-2-(2,3-dihydrochromen-4-ylidene)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-5,12H,6-8H2/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIZSPERJJWAC-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dihydro-2H-1-benzopyran-4-one with an appropriate aldehyde under basic conditions . The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Scientific Research Applications
2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Ethyl-Substituted Dihydrobenzopyran
- Compound: (4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1461689-21-3) Substituents: Ethyl group at the 6-position, hydroxyl at the 4-position. Molecular Weight: 178.23 g/mol. Comparison: The ethyl group enhances lipophilicity compared to the hydroxymethyl group in the target compound. This substitution may influence bioavailability and metabolic stability.
Sulfur-Containing Analog
- Compound : (4R)-3,4-Dihydro-2H-1-benzothiopyran-4-ol (CAS 120466-74-2)
- Substituents : Sulfur atom replaces the oxygen in the benzopyran ring.
- Molecular Weight : 166.24 g/mol.
- Key Data : Powder form, stored at 4°C .
- Comparison : The sulfur atom increases electron density and may alter redox behavior compared to oxygen-containing analogs. This substitution could enhance thiol-mediated interactions in biological systems.
Acylated Pyran-2-one Derivatives
- Compound: 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) Substituents: Benzoylallyl group at the 3-position, methyl at the 6-position. Synthesis: Prepared via nucleophilic addition reactions (e.g., with ethanolamine or 2-aminopyridine) . Key Data: Derivatives like 14d (melting point 171°C) and 14g (melting point 84–86°C) exhibit variable physical states based on substituents . Comparison: The pyran-2-one core differs from the dihydrobenzopyran structure but shares reactivity at the α,β-unsaturated carbonyl site. The hydroxymethyl group in the target compound may confer greater hydrogen-bonding capacity than the methyl or benzoyl groups in 7a derivatives.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | ~176.21* | Not reported | 4E-ethenylene, hydroxymethyl |
| (4R)-6-Ethyl-dihydrobenzopyran-4-ol | 178.23 | Not reported | Ethyl, hydroxyl |
| (4R)-Dihydrobenzothiopyran-4-ol | 166.24 | Not reported | Sulfur heteroatom, hydroxyl |
| 3-(2-Benzoylallyl)-pyran-2-one (7a) | ~298.31* | Not reported | Benzoylallyl, methyl |
| 14d (Ethanolamine derivative) | ~369.40* | 171 | Ethanolamine, benzoylallyl |
| 14g (Benzylmercapto derivative) | ~408.50* | 84–86 | Benzylmercapto, benzoylallyl |
*Calculated based on molecular formulas.
Key Observations:
- Melting Points: Derivatives with polar substituents (e.g., 14d, 171°C) exhibit higher melting points than nonpolar analogs (e.g., 14g, 84–86°C), highlighting the role of hydrogen bonding and crystallinity .
- Lipophilicity : Ethyl and benzoyl groups increase logP values compared to hydroxymethyl or hydroxyl substituents, impacting solubility and membrane permeability.
Analytical Characterization
- Spectroscopic Data : NMR (1H and 13C), IR, and MS are standard for confirming structures. For example, 14d and 14g show distinct carbonyl stretches (~1680 cm⁻¹) and aromatic proton resonances .
Research Implications
- Biological Activity : Hydroxymethyl and hydroxyl groups may enhance antioxidant activity via radical scavenging, whereas sulfur or ethyl groups could modulate enzyme inhibition profiles.
- Synthetic Flexibility : The ethenylene moiety offers a versatile site for functionalization, enabling tailored derivatives for drug discovery.
Biological Activity
2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol, with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzopyran moiety, which is known for its presence in various natural products and synthetic derivatives with biological significance.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties . It functions by scavenging free radicals and reducing oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders. The compound's ability to inhibit lipid peroxidation has been documented in several studies, showcasing its potential in protecting cellular components from oxidative damage.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects . Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity positions it as a potential therapeutic agent for inflammatory diseases.
Cytotoxic Effects
Preliminary studies have indicated that this compound may have cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : It may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to decreased synthesis of inflammatory mediators.
- Cytotoxic Mechanism : Its ability to induce apoptosis may involve the activation of caspases and modulation of Bcl-2 family proteins.
Study on Antioxidant Activity
A study conducted by Gupta et al. (2020) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, demonstrating its potential as an effective antioxidant agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study on Anti-inflammatory Effects
In another investigation by Lee et al. (2021), the anti-inflammatory effects were assessed using an LPS-induced inflammation model in mice. The administration of the compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6, indicating its efficacy in reducing systemic inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| 2-(2,3-dihydrochromen-4-ylidene)ethanol | Moderate | Low | Moderate |
| Chroman-4-one | High | Moderate | High |
| 2-(3-hydroxyphenyl)benzopyran | High | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4E)-3,4-dihydro-2H-1-benzopyran-4-ylidene]ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehydes with ethyl acetoacetate derivatives under acidic or basic conditions. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective control.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| ZnCl₂, 70°C | 65 | 95 |
| No catalyst, 80°C | 42 | 85 |
Q. How can the structure of this compound be confirmed using spectroscopic and computational methods?
- Methodological Answer :
- FT-IR : Look for key peaks: O-H stretch (~3200 cm⁻¹), conjugated C=O (if present, ~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- NMR : Assign signals for the benzopyran core (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.2–5.0 ppm for olefinic protons) .
- Computational : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to validate stereoelectronic properties .
Q. What preliminary biological activities have been reported for benzopyran derivatives, and how can these guide further testing?
- Methodological Answer : Benzopyrans exhibit antioxidant (via DPPH/ABTS assays) and anti-inflammatory (COX-2 inhibition) activity. For this compound:
- Perform dose-response assays (IC₅₀ determination) in cell lines (e.g., RAW 264.7 macrophages).
- Use molecular docking to predict interactions with targets like NF-κB or Keap1-Nrf2 pathways .
Advanced Research Questions
Q. How can contradictory data on bioactivity between in vitro and in vivo models be resolved for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability .
- Comparative studies : Test analogs with modified hydroxyl/methoxy groups to enhance membrane permeability .
- Mechanistic validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., Nrf2 knockout models).
Q. What strategies are effective in resolving challenges in stereochemical characterization, particularly for the (4E)-configured double bond?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the ethan-1-ol moiety and benzopyran protons to confirm geometry.
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
Q. How can analytical methods be optimized to detect trace impurities or degradation products in synthesized batches?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to identify impurities via fragmentation patterns .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .
- Data Table :
| Stress Condition | Degradation Products Identified |
|---|---|
| Acidic (pH 2) | Ring-opened aldehydes |
| UV light | Quinone derivatives |
Q. What computational tools are suitable for predicting the compound’s environmental or toxicological profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP, CYP inhibition, and acute toxicity .
- Ecotoxicity modeling : Employ ECOSAR to predict aquatic toxicity based on QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
